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Compound of Interest

Compound Name:
2-[(2-

Methylpropoxy)methyl]oxirane

Cat. No.: B1294520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-[(2-Methylpropoxy)methyl]oxirane (CAS No. 3814-55-9). Due to the limited

availability of experimentally derived public data, this document combines reported

experimental values with predicted spectroscopic data to offer a detailed characterization for

use in research and development.

Chemical Structure and Properties
IUPAC Name: 2-[(2-Methylpropoxy)methyl]oxirane

Synonyms: Isobutyl glycidyl ether

Molecular Formula: C₇H₁₄O₂

Molecular Weight: 130.18 g/mol [1]

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 2-[(2-
Methylpropoxy)methyl]oxirane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the predicted ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.4 - 3.7 m 2H -O-CH₂-CH(CH₃)₂

~3.1 - 3.5 m 1H Oxirane CH

~2.7 - 2.9 m 1H Oxirane CH₂

~2.5 - 2.7 m 1H Oxirane CH₂

~1.8 - 2.0 m 1H -CH₂-CH(CH₃)₂

~0.9 d 6H -CH(CH₃)₂

Note: Experimental data suggests the oxirane ring protons appear in the range of 3.1 to 3.5

ppm.[1]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~74.5 -O-CH₂-CH(CH₃)₂

~71.0 Oxirane CH

~51.0 Oxirane CH₂

~28.0 -CH₂-CH(CH₃)₂

~19.0 -CH(CH₃)₂

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretching (alkane)

~1280-1230 Medium
Symmetric oxirane ring

breathing[1]

~1100 Strong C-O-C stretching (ether)

~915, 840 Medium
Asymmetric oxirane ring

stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion (M⁺): m/z = 130 (low intensity)[1]

Base Peak: m/z = 57 (isobutyl cation, [C₄H₉]⁺)[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of

liquid samples, applicable to 2-[(2-Methylpropoxy)methyl]oxirane.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-[(2-
Methylpropoxy)methyl]oxirane in a suitable deuterated solvent (e.g., CDCl₃) to a final

volume of 0.6-0.7 mL in a clean, dry NMR tube.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

Acquisition Parameters (¹H NMR):
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Number of scans: 16-32

Relaxation delay: 1-2 s

Pulse width: 30-45°

Spectral width: 0-12 ppm

Acquisition Parameters (¹³C NMR):

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 s

Pulse width: 30-45°

Spectral width: 0-220 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol
Sample Preparation: Place a drop of neat 2-[(2-Methylpropoxy)methyl]oxirane liquid

between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the clean salt plates.

Mount the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Processing: The instrument software automatically subtracts the background spectrum from

the sample spectrum to yield the final IR spectrum.

Visualizations
Structure-Spectroscopy Relationship

Figure 1. Relationship between the chemical structure of 2-[(2-Methylpropoxy)methyl]oxirane and its key spectroscopic signals.
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Caption: Structure-Spectroscopy Correlation Diagram.

Experimental Workflow for Spectroscopic Analysis
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Figure 2. Generalized experimental workflow for obtaining spectroscopic data of a liquid sample.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-[(2-
Methylpropoxy)methyl]oxirane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1294520#spectroscopic-data-nmr-ir-of-
2-2-methylpropoxy-methyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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